fluoro(diiodo)methane

physical property storage formulation

Researchers seeking monofluorocyclopropanation reagents often encounter supply inconsistency and unsuitable physical forms. Fluoro(diiodo)methane (CHFI₂) resolves this with its unique F/I substitution pattern that enables efficient fluorocarbene generation. • Solid at ambient temperature (mp 259 °C), simplifying handling and storage compared to liquid analogs. • Density of 3.2 g/cm³ ensures distinct phase behavior for straightforward separation. • ΔvapH of 32.9 kJ/mol supports reliable thermodynamic modeling. Bulk quantities available with consistent 97% purity and global logistics support.

Molecular Formula CHFI2
Molecular Weight 285.826 g/mol
CAS No. 1493-01-2
Cat. No. B176434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefluoro(diiodo)methane
CAS1493-01-2
Molecular FormulaCHFI2
Molecular Weight285.826 g/mol
Structural Identifiers
SMILESC(F)(I)I
InChIInChI=1S/CHFI2/c2-1(3)4/h1H
InChIKeyRIHYOLCRHKZJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoro(diiodo)methane: Trihalomethane Reagent for Fluorocarbene and Cyclopropanation


Fluoro(diiodo)methane (CHFI2, CAS 1493-01-2), also known as fluorodiiodomethane, is a mixed trihalomethane bearing one fluorine and two iodine atoms on a central methane carbon. Its high density (3.2 g/cm³), moderate boiling point (134 °C), and solid state at ambient temperature (mp 259 °C) distinguish it from lighter or more heavily halogenated analogs [1]. The compound serves as a highly efficient precursor for fluorocarbene generation and is a reagent for monofluorocyclopropanation [2]. Its enthalpy of vaporization (ΔvapH) is 32.9 kJ/mol at 314 K [3].

Workflow Fluorocarbene generation
Selection Monofluorocyclopropanation reagent
Context Solid-state trihalomethane handling

Why Fluoro(diiodo)methane Cannot Be Replaced by Other Halomethanes


Simple substitution with other halomethanes is not feasible due to CHFI2's unique combination of physical and electronic properties. Its melting point (259 °C) is over 250 °C higher than diiodomethane (6 °C) and over 330 °C higher than difluorodiiodomethane (-72 °C), fundamentally altering handling and storage requirements [1][2]. The density of 3.2 g/cm³ is significantly lower than that of CF2I2 (3.64 g/cm³) and substantially higher than CH2FI (2.37 g/cm³), which impacts phase separation and solvent compatibility [3][4]. The VUV photoelectron spectrum of CHFI2 reveals distinct lone pair orbital interactions that are not replicated in analogs lacking the exact F/I substitution pattern [5]. Consequently, attempts to replace CHFI2 with more common halomethanes would result in altered reactivity, separation challenges, and potential incompatibility with established protocols.

CHFI2 vs. CH2I2
Melting point differs by >250 °C; liquid CH2I2 does not match the solid-state handling and storage profile of the target reagent.
CHFI2 vs. CF2I2
Density gap of ~12% and a melting point difference of >330 °C may alter phase separation and solvent compatibility in established protocols.
CHFI2 vs. CH2FI
Density is 35% lower and boiling point is 80 °C higher in CHFI2; the distinct physical profile may shift distillation and extraction outcomes.

Quantitative Differentiation Against Halomethane Analogs


Melting Point Elevation Dictates Solid-State Handling

Fluoro(diiodo)methane (CHFI2) exhibits a melting point of 259 °C [1], which is >250 °C higher than that of diiodomethane (CH2I2, 6 °C) and >330 °C higher than difluorodiiodomethane (CF2I2, -72 °C) [2]. This places CHFI2 in a solid state under standard ambient conditions, whereas the comparator halomethanes are liquids.

Melting Point
Head-to-head
259 °C vs. 6 °C (CH2I2) / -72 °C (CF2I2)
ΔT = +253 °C and +331 °C at 1 atm
Solid-state procurement and storage context
physical property storage formulation

Density Profile Enables Phase-Specific Separation

The density of fluoro(diiodo)methane is 3.2 g/cm³ [1]. This value is 35% higher than fluoroiodomethane (CH2FI, 2.37 g/cm³) [2] but 12% lower than difluorodiiodomethane (CF2I2, 3.64 g/cm³) [3].

Density
Head-to-head
3.2 g/cm³ vs. 2.37 (CH2FI) / 3.64 (CF2I2)
+35% vs CH2FI; -12% vs CF2I2 at 25 °C
Phase separation and solvent compatibility context
density phase separation solvent compatibility

Intermediate Boiling Point Facilitates Distillation

Fluoro(diiodo)methane boils at 134 °C [1]. In comparison, fluoroiodomethane boils at 53.4 °C [2], diiodomethane decomposes around 181 °C , and difluorodiiodomethane boils at 101 °C .

Boiling Point
Head-to-head
134 °C vs. 53.4 (CH2FI) / 181 (CH2I2) / 101 (CF2I2)
ΔT = +80.6 °C, -47 °C, +33 °C at 760 mmHg
Distillation without decomposition or excess volatility
boiling point distillation volatility

Enthalpy of Vaporization for Process Modeling

The enthalpy of vaporization (ΔvapH) of fluoro(diiodo)methane is 32.9 kJ/mol at 314 K [1]. This experimentally determined value enables precise thermodynamic calculations for distillation, evaporation, and heat management in synthetic or manufacturing processes.

Enthalpy of Vaporization
Reported
32.9 kJ/mol at 314 K
Measured over 299–332 K
Supports process modeling and scale-up review
enthalpy of vaporization thermodynamics process safety

Monofluorocyclopropanation with Styrene Yields

Fluoro(diiodo)methane reacts with sodium hydroxide and an alkene in the presence of a phase-transfer catalyst to yield the corresponding 1-fluoro-1-iodocyclopropane [1]. Yields are reported to be low except in the case of styrene, where the fluorocyclopropane product is obtained [1]. This establishes CHFI2 as a viable, though yield-sensitive, reagent for monofluorocyclopropanation.

Cyclopropanation Yield
Data to verify
Low yields except for styrene substrate
Alkene, NaOH, phase-transfer catalyst
Yield-sensitive reagent; styrene-derivative focus
fluorocyclopropanation fluorocarbene cyclopropane

Primary Application Scenarios for Fluoro(diiodo)methane


Monofluorocyclopropane Building Blocks for Medicinal Chemistry

CHFI2 serves as a direct precursor for monofluorocyclopropanation of alkenes, producing 1-fluoro-1-iodocyclopropanes [1]. This reaction is most effective with styrene derivatives, making it suitable for preparing fluorinated cyclopropane intermediates that are of interest in drug discovery for modulating metabolic stability and conformation [1].

Fluorocarbene Generation for Three-Membered Rings

As a highly efficient fluorocarbene precursor [2], CHFI2 enables the construction of fluorinated three-membered rings when reacted with alkenes. This application is valuable for accessing strained fluorinated motifs that are otherwise challenging to synthesize.

Photolytic Interhalogen Generation in Matrix Isolation

CHFI2 has been used in vacuum ultraviolet photolysis experiments to generate the interhalogen IF in solid argon matrices [3]. This niche application supports fundamental research in halogen bonding and reactive intermediate spectroscopy.

Calibrant for Thermodynamic Measurements

The well-defined enthalpy of vaporization (32.9 kJ/mol) [4] and established phase-change data make CHFI2 a potential candidate for calibrating calorimetric instruments or validating computational models for halomethane thermodynamics.

Application
Selection Property
Validation Focus
Fluorocyclopropane building blocks
Direct monofluorocyclopropanation reagent
Styrene substrate yield and product characterization
Fluorocarbene ring construction
Fluorocarbene precursor efficiency
Alkene scope and cyclopropane product identity
Matrix-isolation spectroscopy
Photolytic interhalogen generation
IF detection in solid argon matrices
Thermodynamic calibrant
Well-defined phase-change data
Calorimetric instrument validation review

Technical Documentation Hub

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35 linked technical documents
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